molecular formula C13H18O2 B3053693 Ethyl 2,3,5,6-tetramethylbenzoate CAS No. 55352-35-7

Ethyl 2,3,5,6-tetramethylbenzoate

Cat. No.: B3053693
CAS No.: 55352-35-7
M. Wt: 206.28 g/mol
InChI Key: SFWAUSITTYSHJE-UHFFFAOYSA-N
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Description

Ethyl 2,3,5,6-tetramethylbenzoate is a benzoic acid derivative featuring an ethyl ester group and four methyl substituents at the 2, 3, 5, and 6 positions of the benzene ring. This compound is notable for its sterically hindered aromatic system, which influences its physicochemical properties and intermolecular interactions. Structurally, the ethyl ester group enhances lipophilicity compared to methyl esters, while the tetramethyl substitution pattern contributes to unique crystal packing via C–H⋯O and C–H⋯π interactions, as observed in its single-crystal X-ray analysis .

Properties

IUPAC Name

ethyl 2,3,5,6-tetramethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-6-15-13(14)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAUSITTYSHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325277
Record name ethyl 2,3,5,6-tetramethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55352-35-7
Record name NSC409543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3,5,6-tetramethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,5,6-tetramethylbenzoate can be synthesized through the esterification of 2,3,5,6-tetramethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,5,6-tetramethylbenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 2,3,5,6-tetramethylbenzoic acid and ethanol.

    Reduction: 2,3,5,6-tetramethylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Local Anesthetic Properties
    • ETMB has been investigated for its potential as a local anesthetic. Studies indicate that the presence of multiple methyl groups enhances the stability of the ester linkage, prolonging the duration of anesthesia compared to other local anesthetics like lignocaine . This property makes it suitable for applications in dental procedures and minor surgical interventions.
  • Therapeutic Effects
    • Research highlights the therapeutic potential of compounds related to ETMB in treating cardiovascular diseases. The structural similarity with other bioactive compounds suggests that ETMB may exhibit similar protective effects against heart toxicity caused by ethanol .

Material Science Applications

  • Polymer Synthesis
    • ETMB can be utilized as a monomer in the synthesis of liquid crystal polymers (LCPs). These polymers are known for their unique properties such as high thermal stability and low viscosity, making them valuable in electronic applications . The incorporation of ETMB into polymer matrices can enhance their mechanical properties and processing characteristics.
  • Adhesive Formulations
    • The compound is also explored in formulating adhesives due to its ability to improve adhesion properties when used in conjunction with cyanoacrylate compositions. The addition of ETMB can enhance the surface curability and bonding strength of adhesives used in various industrial applications .
  • Local Anesthetic Efficacy
    • A study published in the British Journal of Anaesthesia examined the efficacy of ETMB compared to traditional local anesthetics. Results indicated that ETMB provided a longer-lasting anesthetic effect due to its structural stability against hydrolysis .
  • Polymer Development
    • In research focusing on liquid crystal polymers, ETMB was incorporated into polymer blends to assess improvements in thermal properties. The findings demonstrated enhanced thermal stability and lower viscosity, making it suitable for high-performance applications in electronics .

Mechanism of Action

The mechanism of action of ethyl 2,3,5,6-tetramethylbenzoate depends on the specific reactions it undergoes. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the carboxylic acid and alcohol. In reduction, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoate Derivatives

Compound NameEster GroupSubstituentsKey Features
This compoundEthyl2,3,5,6-tetramethylSteric hindrance; C–H⋯O/π interactions
Methyl 4-bromo-2,3,5,6-tetramethylbenzoateMethyl4-bromo, 2,3,5,6-tetramethylBromine substitution enhances reactivity
2,3,5,6-Tetramethylbenzyl-2,3-dihydroxybenzoateBenzyl2,3-dihydroxyDihydroxy groups increase polarity
Methyl 2,3-diamino-5,6-dimethylbenzoateMethyl2,3-amino, 5,6-dimethylAmino groups enable hydrogen bonding

Physicochemical Properties

Key Observations :

Steric and Electronic Effects: The tetramethyl substitution in this compound creates significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to halogenated analogs (e.g., bromo- or chlorobenzoates) . Solubility: The ethyl ester group improves solubility in nonpolar solvents relative to methyl esters. In contrast, the dihydroxy derivative () exhibits higher polarity due to hydroxyl groups, limiting its solubility in hydrophobic media . Crystallinity: this compound’s crystal structure relies on weak intermolecular interactions (C–H⋯O/π), whereas amino-substituted analogs (e.g., methyl 2,3-diamino-5,6-dimethylbenzoate) may form stronger hydrogen bonds, altering packing efficiency .

Biological Activity

Ethyl 2,3,5,6-tetramethylbenzoate is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound (CAS Number: 910635-31-3) is an ester derived from benzoic acid and is characterized by its four methyl substituents on the benzene ring. Its molecular formula is C15H22O2C_{15}H_{22}O_2, indicating a relatively complex structure that influences its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Local Anesthetic Properties : Research indicates that this compound exhibits local anesthetic effects. Studies have shown that modifications in the structure of similar compounds can enhance their anesthetic activity. For instance, alterations in the ester or benzoate groups significantly affect their potency and duration of action .
  • Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. It may influence the levels of pro-inflammatory cytokines such as TNF-α and modulate pathways involving NF-κB, which is crucial in inflammatory responses .
  • Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival .

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

  • Study on Local Anesthesia : A comparative analysis indicated that compounds with similar structures showed varying degrees of local anesthetic activity based on their ester configurations. This compound was noted for its prolonged anesthetic effect compared to simpler esters .
  • Inflammation Model : In experimental models of inflammation, administration of this compound resulted in reduced swelling and pain response. The mechanism was linked to decreased TNF-α levels and inhibition of NF-κB activation .
  • Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited inhibitory effects against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was particularly noted .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect Observed Reference
Local AnestheticProlonged duration of anesthesia
Anti-inflammatoryReduced TNF-α levels
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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